molecular formula C17H25ClN2O2 B3852523 2-[2-[4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]ethanol

2-[2-[4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]ethanol

Cat. No.: B3852523
M. Wt: 324.8 g/mol
InChI Key: PTCCNBLXJNUXGK-VKAVYKQESA-N
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Description

2-[2-[4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]ethanol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring, a phenyl group, and a chloro-substituted prop-2-enyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-3-phenylprop-2-enyl chloride with piperazine to form an intermediate, which is then reacted with ethylene glycol to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperazine derivatives .

Scientific Research Applications

2-[2-[4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-[4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]ethanol apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .

Properties

IUPAC Name

2-[2-[4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c18-17(14-16-4-2-1-3-5-16)15-20-8-6-19(7-9-20)10-12-22-13-11-21/h1-5,14,21H,6-13,15H2/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCCNBLXJNUXGK-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC(=CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCCO)C/C(=C/C2=CC=CC=C2)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-[4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]ethanol
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2-[2-[4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]ethanol
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2-[2-[4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]ethanol
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2-[2-[4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]ethanol
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2-[2-[4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]ethanol
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2-[2-[4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]ethanol

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